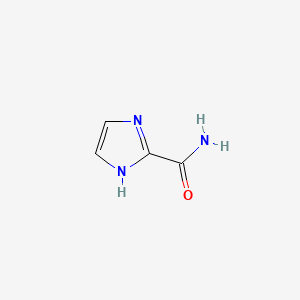

1H-Imidazole-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1h Imidazole 2 Carboxamide

Established Synthetic Routes to the 1H-Imidazole-2-carboxamide Core Structure

The construction of the this compound scaffold can be achieved through several established synthetic pathways. These routes often involve the initial formation of a precursor, such as 1H-imidazole-2-carboxylic acid, followed by amidation, or the direct construction of the carboxamide-functionalized imidazole (B134444) ring.

Carboxylation Reactions for the Introduction of Amide Functionalities

A primary route to this compound involves the synthesis of its carboxylic acid precursor, 1H-Imidazole-2-carboxylic acid, which is then converted to the corresponding amide. A common method for the synthesis of 1H-Imidazole-2-carboxylic acid starts from imidazole-2-carboxaldehyde. chemicalbook.com The aldehyde is oxidized using reagents such as hydrogen peroxide in an aqueous solution. chemicalbook.com The resulting carboxylic acid can then be subjected to standard amidation conditions to yield this compound. This two-step process is a reliable method for accessing the core structure.

Another approach involves the direct amidation of imidazole derivatives. For instance, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the carboxylic acid with various amines using a condensing agent like phosphorus oxychloride. This highlights the utility of activating the carboxylic acid group to facilitate the formation of the amide bond.

Multi-step Reaction Sequences in the Synthesis of Derivatives

The synthesis of derivatives of this compound often employs multi-step reaction sequences that allow for the introduction of various substituents on the imidazole ring. These sequences provide a high degree of control over the final molecular structure. A common precursor in these syntheses is imidazole-2-carboxaldehyde, which can be prepared through several methods, including the oxidation of the corresponding carbinol or the formylation of protected 2-imidazolelithium reagents. orgsyn.org

Once the core this compound structure is obtained, it can be further modified in a stepwise manner. For example, a series of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction. nih.gov This demonstrates the potential for complex, multi-step syntheses starting from a functionalized imidazole core. The synthesis of imidazole-4,5-dicarboxamide libraries further illustrates the power of multi-step sequences in generating a diverse range of derivatives. nih.gov

Table 1: Examples of Multi-step Syntheses of this compound Derivatives

| Starting Material(s) | Key Intermediates | Final Product | Reference |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium (B1175870) acetate | Imine intermediate | Imidazo[1,2-a]pyrimidine containing tetrasubstituted imidazole | nih.gov |

| Imidazole-4,5-dicarboxylic acid, amino acid esters, alkanamines | Imidazole phenyl ester-carboxamide | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | nih.gov |

| 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole | 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxamide |

Functionalization and Derivatization Strategies of this compound

The inherent reactivity of both the imidazole ring and the amide functional group in this compound allows for a wide array of functionalization and derivatization strategies. These modifications are crucial for tuning the physicochemical properties of the molecule for various applications.

Site-Specific Modification of the Imidazole Ring for Diverse Applications

The imidazole ring of this compound offers multiple sites for modification, including the nitrogen atoms (N-1 and N-3) and the carbon atoms (C-4 and C-5).

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated to introduce a wide range of substituents. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the nature of the substituent, the alkylating agent, and the reaction conditions.

C-Halogenation and C-Nitration: The carbon atoms of the imidazole ring can undergo electrophilic substitution reactions such as halogenation and nitration. The nitration of N-substituted imidazoles can be challenging, often requiring specific nitrating agents and conditions to achieve the desired regioselectivity. patsnap.comgoogle.comgoogle.com For instance, the nitration of 1-aryl-2-methylimidazoles with a mixture of nitric and sulfuric acids can lead to the formation of 4-nitro and 5-nitro derivatives. nih.gov

C-Arylation: Palladium-catalyzed cross-coupling reactions have been employed for the regioselective arylation of the C-H bonds of the imidazole core, allowing for the synthesis of complex aryl-substituted imidazoles. nih.gov

Acylation and Other Chemical Transformations of the Amide Functional Group

The amide functional group in this compound can also be a site for further chemical transformations.

N-Acylation of the Imidazole Ring: While not a direct modification of the carboxamide group, N-acylation of the imidazole ring to form N-acyl imidazoles is a significant transformation. nih.gov These N-acyl imidazoles are highly reactive acyl transfer agents due to the electronic nature of the imidazole ring. nih.gov

Dehydration to Nitriles: The primary amide group of this compound can potentially be dehydrated to form the corresponding nitrile, 1H-imidazole-2-carbonitrile. A variety of dehydrating agents and methods are available for the conversion of primary amides to nitriles. rsc.orgnih.govorganic-chemistry.org

Regioselective Synthesis Approaches for Advanced Imidazole Carboxamide Derivatives

Achieving regiocontrol in the synthesis of substituted imidazole carboxamides is crucial for establishing structure-activity relationships and developing molecules with specific properties. Several strategies have been developed to address this challenge.

One approach involves the use of directing groups or pre-functionalized starting materials to guide the regioselectivity of subsequent reactions. For example, a simple and efficient method for the regiocontrolled synthesis of a variety of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, where the 2-hydroxyaryl group on the starting imine directs the regioselectivity of the cyclization reaction. nih.govacs.orgresearchgate.net

Another strategy involves the use of specific reaction conditions or catalysts to favor the formation of a particular regioisomer. The development of a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity highlights the power of this approach. rsc.org Similarly, methods for the regioselective synthesis of 1,5-disubstituted-imidazole-4-carboxylate esters have also been developed. researchgate.net The synthesis of 4,5-disubstituted imidazoles can be achieved through the condensation of 1,2-diketones with urotropine in a heterogeneous medium. organic-chemistry.org

Table 2: Regioselective Synthesis Strategies for Imidazole Carboxamide Derivatives

| Target Regioisomer | Synthetic Approach | Key Features | Reference(s) |

| 1,4-Disubstituted | Double aminomethylenation of a glycine (B1666218) derivative followed by transamination/cyclization | Complete regioselectivity | rsc.org |

| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-4-carboxamide | Reaction of 2-hydroxybenzylidene imines with aromatic aldehydes | 2-Hydroxyaryl group directs regioselectivity | nih.gov, acs.org, researchgate.net |

| 4,5-Disubstituted | Introduction of a triphenylmethyl protecting group on imidazole-4,5-dicarboxylic acid esters | Deactivation of the adjacent functional group allows for selective reaction | researchgate.net |

| 1,5-Disubstituted | Cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides | Access to 1,5-diaryl-1H-imidazole-4-carboxylic acids and derivatives | researchgate.net |

Generation of Nitro-Imidazole Amide Derivatives for Biological Screening

The nitroimidazole framework is a cornerstone in the development of antimicrobial agents, with compounds like metronidazole (B1676534) being well-established in clinical use. brieflands.com The core activity of these compounds is linked to the nitro group, which can be reduced within anaerobic organisms to produce reactive radicals. impactfactor.org Consequently, the synthesis of novel nitro-imidazole amide derivatives is a fertile area of research for discovering new therapeutic agents, particularly against resistant strains of bacteria and other pathogens. brieflands.comimpactfactor.org

A common strategy involves modifying the 5-nitroimidazole nucleus to create a library of amide derivatives for biological evaluation. brieflands.combrieflands.com For instance, derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensation with various sulfonamides (such as sulfanilamide, sulfamethoxazole, sulfadiazine) and isoniazid. In these syntheses, phosphorus oxychloride often serves as an effective condensing agent, facilitating the direct amidation process and bypassing the need to form an acid chloride intermediate. The resulting structures are typically confirmed using elemental analysis, IR, and 1H NMR spectral data.

Another approach focuses on synthesizing amide derivatives from 2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine. This amine can be reacted with various benzoyl chloride derivatives in the presence of triethylamine (B128534) to yield a series of N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamides. researchgate.net These compounds have been specifically evaluated for their activity against metronidazole-resistant Helicobacter pylori strains. brieflands.combrieflands.com The research has shown that certain substitutions on the imidazole nitrogen can lead to compounds with potent inhibitory activities. brieflands.com

The biological potential of these derivatives is significant, as the carboxamide group is present in over 25% of known drugs due to its stability and hydrogen-bonding capabilities. The combination of the active nitroimidazole core with the versatile amide linkage allows for the generation of diverse chemical entities for extensive biological screening. nih.gov

Below is a data table summarizing the minimum inhibitory concentration (MIC) of selected synthesized nitroimidazole derivatives against metronidazole-resistant H. pylori.

| Compound | R Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| 4a | Benzoyl | >64 | >64 |

| 4b | 4-Nitrobenzoyl | 8 | 16 |

| 4c | 4-Chlorobenzoyl | 8 | 16 |

| 4d | 4-Methylbenzoyl | 16 | 32 |

| 4f | 4-(Trifluoromethyl)benzoyl | 8 | 16 |

| Metronidazole | N/A | >64 | >64 |

| Data sourced from studies on clinically isolated metronidazole-resistant Helicobacter pylori strains. brieflands.com |

Exploration of Broad Molecular Derivatization as a Research Tool

This compound serves as a valuable scaffold for broad molecular derivatization, enabling its use as a sophisticated research tool. researchgate.net A notable application is in the development of "universal readers" for DNA sequencing by recognition tunneling (RT) in nanopores. researchgate.netasu.edu For this purpose, the imidazole-2-carboxamide moiety is designed to interact with DNA bases via hydrogen bonding. researchgate.net

The synthetic strategy involves introducing functionalized alkyl chains at the 4(5)-position of the imidazole ring. These chains are terminated with anchor groups, such as thiol or amine functionalities, which allow the molecule to be attached to metal or carbon electrodes within a nanopore device. researchgate.netasu.edu

Two primary synthetic routes have been explored:

Substitution with a Formate (B1220265) Ester: The 2-position of the imidazole can be substituted with a formate ester, which is then converted into the target amide group. asu.edu

Substitution with a Cyano Group: Alternatively, a cyano group can be introduced at the 2-position, which can also be readily transformed into an amide. asu.edu

For example, 4(5)-(2-aminoethyl)-1-H-imidazole-2-carboxamide was synthesized from N-phthaloyl histamine, and 4(5)-(tert-butyldimethylsilyloxymethyl)-1-H-imidazole-2-carboxamide was synthesized from 4(5)-(tert-butyldimethylsilyloxymethyl)-1-H-imidazole. asu.edu These derivatizations are crucial for creating molecules with the specific physicochemical properties required for advanced analytical applications. asu.edu NMR titration studies have confirmed that these derivatized molecules interact with nucleosides through hydrogen bonding, with a preferential binding order of dG > dC >> dT > dA. researchgate.net This selective interaction is fundamental to their function as a research tool for DNA sequencing. researchgate.net

| Derivative | Starting Material | Anchor/Functionality | Purpose |

| 4(5)-(2-Mercaptoethyl)-1H-imidazole-2-carboxamide | 4(5)-(2-(Benzylthio)ethyl)-1-H-imidazole | Thiol (-SH) | Attachment to metal electrodes |

| 4(5)-(2-Aminoethyl)-1H-imidazole-2-carboxamide | N-Phthaloyl histamine | Amine (-NH₂) | Attachment to carbon electrodes |

| 4(5)-(tert-Butyldimethylsilyloxymethyl)-1-H-imidazole-2-carboxamide | 4(5)-(tert-Butyldimethylsilyloxymethyl)-1-H-imidazole | Silyloxymethyl | Model compound for NMR studies |

Synthesis of Metal Complexes Incorporating this compound as Ligands

The imidazole ring is a versatile ligand in coordination chemistry due to its two nitrogen atoms, which can act as electron donors to form stable complexes with various metal ions. azjournalbar.comresearchgate.net The electron-rich nature of azole ligands like imidazole makes them excellent candidates for designing metal-hybrid molecules. azjournalbar.com While research often focuses on the parent 1H-imidazole, the principles of coordination apply directly to its derivatives, including this compound, where the imidazole nitrogens are the primary coordination sites.

Transition metal complexes of 1H-imidazole have been synthesized with ions such as Cr³⁺, Co²⁺, and Zn²⁺. azjournalbar.combohrium.com These syntheses typically involve reacting the imidazole ligand with a metal salt in a suitable solvent. The resulting complexes are characterized using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, elemental analysis, and thermogravimetric analysis (TGA). azjournalbar.comazjournalbar.com

Characterization studies reveal key details about the coordination:

FTIR Spectroscopy: A shift in the vibrational frequencies of the imidazole ring in the complex's spectrum compared to the free ligand confirms coordination. azjournalbar.com

Coordination Mode: 1H-imidazole typically acts as a monodentate ligand, coordinating to the metal ion through one of its nitrogen atoms. azjournalbar.combohrium.com

Geometry: The geometry of the final complex depends on the metal ion and the stoichiometry. For example, octahedral geometries have been proposed for Cr³⁺ and Co²⁺ complexes, while a tetrahedral geometry has been suggested for a Zn²⁺ complex. azjournalbar.comazjournalbar.com

The study of these metal complexes is significant for their potential applications in catalysis, electrochemistry, and medicine. azjournalbar.com

| Metal Ion | Proposed Complex Composition | Proposed Geometry |

| Cr³⁺ | Cr(IM)₄(H₂O)₂₃ | Octahedral |

| Co²⁺ | [Co(IM)₆]Cl₂ | Octahedral |

| Zn²⁺ | [Zn(IM)₂(H₂O)₂] | Tetrahedral |

| IM = 1H-imidazole ligand azjournalbar.comazjournalbar.com |

Innovative Synthetic Methodologies for 1H-Imidazole-2-carboxylic Acid Precursors

The synthesis of 1H-imidazole-2-carboxylic acid, the direct precursor to this compound, is a critical step that has been approached through various methodologies.

One highly efficient and straightforward method involves the oxidation of 2-imidazolecarboxaldehyde. chemicalbook.com In this procedure, a 30% aqueous solution of hydrogen peroxide (H₂O₂) is added dropwise to an aqueous solution of 2-imidazolecarboxaldehyde. chemicalbook.com The reaction proceeds at room temperature over approximately 72 hours. chemicalbook.com After the reaction is complete, water is removed under reduced pressure to yield the product as a white crystalline solid with a high yield (around 97.5%). chemicalbook.com It is crucial to avoid heating during this process, as it can cause decarboxylation. chemicalbook.com

Another innovative approach involves the direct carboxylation of imidazoles using carbon dioxide under superatmospheric pressure. google.com This method is used for preparing 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding 4,5-disubstituted imidazole with CO₂ at temperatures ranging from 150°C to 300°C in the presence of a base, such as potassium carbonate. google.com The reaction is typically carried out in an autoclave under pressures of 40 to 180 bar. google.com

A more classical, multi-step synthesis of the precursor aldehyde starts from imidazole itself. orgsyn.org This route involves a series of reactions, including protection of the imidazole, reaction with benzoyl chloride, hydrogenation, and final hydrolysis with concentrated hydrochloric acid to yield imidazole-2-carboxaldehyde. orgsyn.org

The table below compares two distinct methods for synthesizing the carboxylic acid precursor.

| Method | Starting Material | Key Reagents | Conditions | Yield |

| Oxidation | Imidazole-2-carboxaldehyde | 30% Hydrogen Peroxide, Water | Room temperature, 72 hours | ~97.5% |

| Carboxylation | 4,5-Dichloroimidazole | Carbon Dioxide, K₂CO₃ | 200°C, high pressure (autoclave) | 75% |

Advanced Structural Elucidation and Computational Analysis of 1h Imidazole 2 Carboxamide

Spectroscopic Characterization Techniques in Structural Confirmation

The precise elucidation of the three-dimensional structure and electronic properties of 1H-Imidazole-2-carboxamide is foundational to understanding its chemical behavior. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecule's characteristics, from the connectivity of its atoms to its dynamic behavior in solution. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into the compound's structural and electronic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure of molecules in solution, offering detailed insights into atomic-level dynamics and interactions. copernicus.org High-resolution ¹H NMR signals can broaden when molecules undergo exchange dynamics on a millisecond timescale, whereas sharp signals may indicate either a single, stable conformation or a rapid equilibrium between multiple rotational isomers. copernicus.org

For this compound, NMR studies combined with Density Functional Theory (DFT) calculations have revealed that the imidazole (B134444) ring exists in a state of dynamic equilibrium between prototropic tautomers. researchgate.net Tautomerism, the migration of a proton, is a key aspect of the compound's conformational dynamics. The hydrogen atom on the imidazole ring can be bound to either of the nitrogen atoms, leading to two distinct tautomeric forms that rapidly interconvert in solution. researchgate.netresearchgate.net

Furthermore, NMR has been instrumental in characterizing the intermolecular interactions of this compound. The compound exhibits a tendency to self-associate in solution, forming hydrogen-bonded dimers. researchgate.net NMR titration experiments have also been employed to study its interactions with other biologically relevant molecules. For instance, these studies have shown that this compound interacts with naturally occurring nucleosides through hydrogen bonding, with a binding preference in the order of dG > dC >> dT > dA. researchgate.net This detailed understanding of intermolecular forces is crucial for applications such as molecular recognition. researchgate.net

| Phenomenon Observed | NMR Technique/Observation | Significance | References |

|---|---|---|---|

| Prototropic Tautomerism | ¹H and ¹³C NMR show sets of signals corresponding to rapidly exchanging tautomers. | Demonstrates the dynamic nature of the imidazole ring's protonation state in solution. | researchgate.netresearchgate.net |

| Self-Association | Concentration-dependent chemical shift changes in ¹H NMR spectra. | Indicates the formation of intermolecular hydrogen-bonded dimers. | researchgate.net |

| Intermolecular Binding | NMR titration reveals chemical shift perturbations upon addition of nucleosides. | Quantifies hydrogen bonding interactions and determines binding preferences. | researchgate.net |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. copbela.org The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. The mid-infrared region, typically 4000 to 400 cm⁻¹, is particularly useful for identifying the presence of specific functional groups. copbela.org

In the structure of this compound, several key functional groups give rise to distinct absorption bands in the IR spectrum. The amide group is characterized by N-H stretching vibrations, typically appearing as one or two bands in the 3500-3100 cm⁻¹ region, and a strong C=O (carbonyl) stretching vibration, which is expected around 1690-1630 cm⁻¹. copbela.orgnih.gov The imidazole ring contributes to the spectrum with N-H stretching vibrations (if not involved in strong hydrogen bonding), C-H stretching from the aromatic ring (typically above 3000 cm⁻¹), and C=N and C=C ring stretching vibrations in the 1650-1450 cm⁻¹ region. copbela.orgresearchgate.net The C-N stretching vibrations of the amide and the ring are typically found in the 1335-1020 cm⁻¹ range. copbela.org The absence of absorption in these designated ranges can serve as strong evidence for the absence of the corresponding functional groups. copbela.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| Amide N-H | Stretching | 3500 - 3100 | copbela.org |

| Imidazole N-H | Stretching | ~3100 - 2500 (broad, H-bonded) | copbela.org |

| Aromatic C-H | Stretching | 3100 - 3000 | copbela.org |

| Amide C=O | Stretching | 1690 - 1630 | copbela.orgnih.gov |

| Imidazole C=N, C=C | Ring Stretching | 1650 - 1450 | researchgate.net |

| C-N | Stretching | 1335 - 1250 (aromatic) | copbela.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Solution-State Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information on its conjugated systems and its behavior under different solution conditions. The absorption of UV or visible light excites electrons from a ground state (S₀) to higher energy excited states (e.g., S₁, S₂). researchgate.net For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*.

The solution-state behavior of this compound is significantly influenced by pH, and UV-Vis spectroscopy is an effective method for studying these effects. researchgate.net Research has shown that the compound's UV absorption spectrum changes with the acidity of the solution, allowing for the determination of its acid dissociation constants (pKa). researchgate.net Studies on the closely related imidazole-2-carboxaldehyde demonstrate this principle clearly; as the pH decreases, the molecule becomes protonated and hydrated, leading to a shift in the maximum absorbance from 287 nm (attributed to the aldehyde) to 212 nm (attributed to the diol). walisongo.ac.id For this compound itself, UV spectroscopy has been used to show that the neutral form of the molecule is the predominant species in a pH range of 6 to 10. researchgate.net These pH-dependent spectral shifts are critical for understanding how the molecule will exist and interact in different chemical environments.

| Molecular Species | Condition | Maximum Absorption (λmax) | References |

|---|---|---|---|

| Aldehyde Form | Higher pH | ~280 - 287 nm | walisongo.ac.idmdpi.com |

| Diol (Hydrated) Form | Lower pH | ~212 - 215 nm | walisongo.ac.idmdpi.com |

Crystallographic Studies of this compound Derivatives

While spectroscopic methods provide invaluable data on molecular structure and behavior in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction analysis of derivatives of this compound, such as 1H-benzimidazole-2-carboxamide, provides definitive insights into its solid-state conformation and packing motifs. researchgate.net In the crystal structure of 1H-benzimidazole-2-carboxamide, the molecule is essentially planar. The arrangement of molecules within the crystal is dictated by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the amide group and the imidazole N-H group act as hydrogen bond donors, while the imine nitrogen and the amide carbonyl oxygen act as acceptors. This leads to the formation of hydrogen-bonded chains and layers, which define the supramolecular architecture of the crystal. researchgate.netnih.gov

| Parameter | Value | Significance | References |

|---|---|---|---|

| Crystal System | Orthorhombic | Defines the basic geometry of the unit cell. | researchgate.net |

| Space Group | Pccn | ||

| Key Interactions | N-H···N and N-H···O hydrogen bonds | These interactions dictate the formation of the primary supramolecular motifs. | researchgate.net |

| Packing Motif | Formation of hydrogen-bonded molecular chains and layers. | Describes the overall arrangement of molecules in the crystal lattice. | researchgate.netnih.gov |

Analysis of Non-Covalent Interactions via Hirshfeld Surfaces

To further understand and quantify the complex network of non-covalent interactions that govern crystal packing, Hirshfeld surface analysis is a powerful computational tool. researchgate.net This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule within the crystal. researchgate.net The surface is colored according to intermolecular contact distances, providing a visual map of close contacts.

This analysis can be summarized in a 2D "fingerprint plot," which plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). researchgate.net The plot provides a quantitative summary of the types and relative significance of intermolecular contacts. For related imidazole and carboxamide structures, Hirshfeld analysis reveals the predominance of H···H, O···H/H···O, and C···H/H···C contacts. researchgate.netnih.gov For example, in the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, contacts involving hydrogen atoms account for over 92% of all intermolecular interactions. nih.gov These analyses confirm the crucial role of hydrogen bonds and other weak interactions in stabilizing the crystal structure. researchgate.net

| Contact Type | Contribution (%) | Description | References |

|---|---|---|---|

| H···H | ~50-60% | Represents van der Waals interactions between hydrogen atoms. | nih.gov |

| O···H / H···O | ~20-30% | Primarily represents hydrogen bonding interactions. | researchgate.netnih.gov |

| C···H / H···C | ~5-10% | Indicates weak C-H···π or other C-H related interactions. | researchgate.netnih.gov |

| N···H / H···N | ~5% | Represents hydrogen bonding involving nitrogen atoms. | nih.gov |

Mechanistic Investigations of Biological Activity of 1h Imidazole 2 Carboxamide and Its Derivatives

Mechanisms of Enzyme Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, particularly carbapenems, poses a significant threat to global health. A primary mechanism of this resistance is the production of metallo-β-lactamases (MBLs) by pathogenic bacteria. researchgate.netnih.gov These enzymes, which belong to Ambler class B, utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. nih.govacs.org Consequently, the development of effective MBL inhibitors to be used in combination with existing antibiotics is a critical therapeutic goal. researchgate.netnih.gov

Researchers have identified 1H-imidazole-2-carboxylic acid (ICA) as a promising core structure, or metal-binding pharmacophore (MBP), for designing potent inhibitors against various MBLs, especially subclass B1 enzymes like Verona Integron-encoded MBLs (VIMs) and New Delhi MBL (NDM). researchgate.netnih.gov Structure-guided optimization of ICA derivatives has led to the development of compounds with potent inhibitory activity. These efforts focus on modifying the ICA scaffold to enhance interactions with the enzyme's active site and improve penetration into Gram-negative bacteria. researchgate.netnih.gov For example, studies have revealed that introducing appropriate substituents at the 1-position of the ICA ring is crucial for achieving potent inhibition of class B1 MBLs. nih.gov One such derivative, compound 55 , demonstrated potent synergistic antibacterial activity with the carbapenem (B1253116) antibiotic meropenem (B701) against engineered Escherichia coli and clinically isolated Pseudomonas aeruginosa that produce the VIM-2 MBL. nih.gov

The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate greater potency.

Table 1: Inhibitory Activity (IC₅₀) of Selected Carboxylic Acid Derivatives Against MBLs

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Nitrilotriacetic acid (3) | NDM-1 | Low-to-sub µM range |

| Nitrilotriacetic acid (3) | VIM-2 | Low-to-sub µM range |

| N-(phosphonomethyl)iminodiacetic acid (5) | NDM-1 | Low-to-sub µM range |

| N-(phosphonomethyl)iminodiacetic acid (5) | VIM-2 | Low-to-sub µM range |

Data sourced from a study on small molecule carboxylate inhibitors of MBLs. nih.gov

The efficacy of 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors is rooted in their specific interactions with the enzyme's active site. X-ray crystallography has been instrumental in revealing the binding modes of these inhibitors, guiding further structural optimization. researchgate.netnih.gov These analyses show that the imidazole (B134444) core acts as a metal-binding pharmacophore, directly coordinating with the zinc ions in the MBL active site. researchgate.net

Crystallographic studies demonstrate that substituents on the ICA core can form ingenious interactions with flexible loops within the active site. nih.gov For instance, in one study, a triazole linker on an ICA derivative was observed to be oriented away from the positively charged residue Arg228, instead making contact with residues Asp120 and His118. researchgate.net This highlights the importance of peripheral modifications in establishing favorable contacts that enhance binding affinity.

In a different class of inhibitors, N-sulfamoylpyrrole-2-carboxylates, which are structurally related to sulfonamides, crystallography revealed that the N-sulfamoyl NH₂ group directly displaces the dizinc (B1255464) bridging hydroxide (B78521) or water molecule. acs.org This is a critical interaction, as this hydroxide/water molecule is the key nucleophile responsible for hydrolyzing the β-lactam ring of antibiotics. nih.gov By displacing it, the inhibitor effectively shuts down the enzyme's catalytic machinery. The binding of these inhibitors can also be influenced by interactions with key amino acid residues, such as the gatekeeper methionine, and hydrogen bonding with hinge residues like leucine. nih.gov

The binding affinity and interactions of various imidazole derivatives have been assessed using molecular docking studies, which computationally predict the binding modes. These studies use scoring functions that consider van der Waals forces, hydrogen bonding, and electrostatic and hydrophobic interactions to estimate the binding affinity. nih.gov

The primary inhibitory mechanism of many MBL inhibitors, including ICA derivatives, involves their interaction with the catalytic zinc ions in the active site. nih.gov These inhibitors can be broadly categorized into two groups: those that form a ternary complex by binding to the zinc ions within the active site, and those that are strong chelating agents and actively strip the zinc ions from the enzyme, thereby inactivating it. nih.gov

For inhibitors that bind to the active site, the mechanism often mimics the binding of the natural substrate or the transition state of the hydrolysis reaction. For example, some inhibitors are designed to mimic the tetrahedral intermediate formed during β-lactam hydrolysis. acs.org N-sulfamoyl-substituted pyrrole-2-carboxylic acids are thought to function in this way, where the tetrahedral geometry around the sulfamoyl group mimics this transition state. acs.org

In other enzyme systems, such as casein kinase 1 delta (CK1δ), certain benzamido-thiazole-carboxamide derivatives have been shown to be ATP-competitive inhibitors. nih.gov This means they bind to the same site as the enzyme's substrate (ATP) and directly compete with it, blocking the enzyme's activity. The ATP-competitive nature is confirmed by observing that the IC₅₀ value of the inhibitor increases as the concentration of ATP is raised. nih.gov For MBLs, the inhibition by ICA derivatives is directly related to blocking the active site and preventing the hydrolysis of antibiotics like carbapenems. researchgate.netnih.gov

Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, imidazole carboxamide derivatives have been identified as potent and selective agonists for the Cholecystokinin (B1591339) 1 Receptor (CCK1R). nih.govresearchgate.net The CCK1R is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gallbladder contraction and appetite regulation. researchgate.netfrontiersin.org The natural ligand for this receptor is the gastrointestinal hormone cholecystokinin (CCK). frontiersin.org

The discovery of 1,2-diaryl imidazole carboxamides as CCK1R agonists stemmed from high-throughput screening that initially identified a diaryl pyrazole (B372694) with modest activity. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the optimization of this novel class of compounds, resulting in highly potent and selective CCK1R agonists. nih.govresearchgate.net The agonistic activity of these compounds at the CCK1R, which is present on vagal afferent neurons in the gut, can suppress appetite, making them potential therapeutic agents for obesity. frontiersin.org

Signaling through the CCK1R, as with other GPCRs, is initiated by the agonist binding to the receptor, which induces a conformational change. This leads to the activation of associated heterotrimeric G proteins. The activated G protein subunits then modulate downstream effector proteins, initiating a cascade of intracellular signals that result in a physiological response. frontiersin.org

The identification and characterization of imidazole carboxamides as CCK1R agonists rely on a variety of in vitro assays designed to measure their ability to bind to and activate the receptor. researchgate.net High-throughput screening (HTS) is often the starting point for discovering initial "hit" compounds from large chemical libraries. researchgate.net

Once a hit is identified, its affinity for the receptor is determined through binding assays. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of the test compound (the imidazole derivative) to displace the labeled ligand is measured, allowing for the calculation of its binding affinity (often expressed as Kᵢ or IC₅₀).

To determine whether a compound that binds to the receptor is an agonist (activator), antagonist (blocker), or inverse agonist, functional assays are employed. These assays measure the cellular response following receptor activation. For GPCRs like CCK1R, this can involve measuring the production of second messengers (e.g., inositol (B14025) phosphates or cAMP) or the recruitment of signaling proteins like β-arrestin. The potency of an agonist is typically quantified by its EC₅₀ value, which is the concentration required to elicit 50% of the maximal response. The data below illustrates the CCK1R activation for a lead compound from a class of 1,2-diaryl imidazole carboxamides.

Table 2: In Vitro Activity of an Optimized Imidazole Carboxamide Agonist

| Assay | Receptor Target | Activity (EC₅₀) |

|---|---|---|

| Functional Activation | CCK1R | 0.14 nM |

Data represents the mean from multiple experiments for a lead compound, Compound 44, as reported in the literature. researchgate.net

These in vitro assays are crucial for establishing the structure-activity relationships (SAR) that guide the chemical optimization of lead compounds to improve potency, selectivity, and other pharmacological properties. nih.gov

DNA and Nucleic Acid Interaction Mechanisms

The biological activity of 1H-imidazole-2-carboxamide and its derivatives is significantly influenced by their interactions with DNA and other nucleic acids. These interactions are multifaceted, involving a range of non-covalent forces and leading to the modulation of nucleic acid structure and function.

Hydrogen Bonding Interactions with DNA Nucleobases for Recognition

This compound has been specifically designed as a molecule capable of recognizing all four naturally occurring DNA bases through hydrogen bonding. This recognition is crucial for its potential application as a "universal reader" in DNA sequencing technologies. The imidazole-2-carboxamide moiety can form hydrogen-bonded complexes with each of the DNA bases. nano-ntp.comnih.gov NMR titration studies have demonstrated that this compound interacts with naturally occurring nucleosides, showing a preferential binding affinity. The observed tendency for these hydrogen bonding interactions is in the order of dG > dC >> dT > dA. nano-ntp.comnih.govnih.gov This differential interaction forms the basis for its ability to distinguish between the different nucleobases. The accessibility of the imidazole's lone pair of electrons plays a crucial role in the extent of these interactions.

Non-Covalent Complex Formation with DNA and Nucleosides

Beyond simple hydrogen bonding, this compound and its derivatives are capable of forming stable, non-covalent complexes with DNA and individual nucleosides. nano-ntp.comnih.govnih.gov These complexes are a prerequisite for their function in potential DNA sequencing applications that rely on recognition tunneling. The formation of these non-covalent complexes is a key feature that allows these molecules to interact with and "read" the sequence of DNA bases without forming permanent bonds. The stability of these complexes is influenced by the surrounding environment, and studies have shown that this compound is suitable for functioning under physiological conditions. nano-ntp.com Some imidazole derivatives have been shown to act as DNA minor groove-binding ligands, forming non-covalent interactions within the minor groove of the DNA double helix.

| Nucleoside | Binding Affinity Trend |

| Deoxyguanosine (dG) | Highest |

| Deoxycytidine (dC) | High |

| Deoxythymidine (dT) | Lower |

| Deoxyadenosine (dA) | Lowest |

Modulation of Nucleic Acid Synthesis and Function

Derivatives of this compound can modulate the synthesis and function of nucleic acids, a mechanism that is often central to their therapeutic effects. For instance, certain imidazole-based compounds can interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby inhibiting these processes. Some imidazole derivatives can also bind to DNA and inhibit the activity of DNA polymerase. The incorporation of modified nucleosides, such as those with triazole functionalities synthesized via "click" chemistry, into DNA or RNA can alter their secondary structures and hybridization properties. This modulation of nucleic acid function is a key aspect of the anticancer and antiviral activities observed for many imidazole derivatives.

Interactions with Specific DNA Architectures (e.g., G-quadruplex DNA)

Certain derivatives of this compound have been found to interact specifically with non-canonical DNA structures, such as G-quadruplexes. For example, a triaryl-substituted imidazole derivative, IZNP-1, has been shown to specifically bind to and stabilize telomeric multimeric G-quadruplexes. nih.gov This interaction is thought to occur through intercalation into the pocket between two quadruplex units. nih.gov The stabilization of G-quadruplex structures, particularly in the telomeric regions of DNA, can inhibit the activity of telomerase, an enzyme often overactive in cancer cells. This targeted interaction with specific DNA architectures represents a promising strategy for the development of selective anticancer agents.

| Compound Class | Specific DNA Architecture | Mode of Interaction |

| Triaryl-substituted imidazoles | Telomeric multimeric G-quadruplexes | Intercalation between quadruplex units |

Mechanisms of Antimicrobial and Antiviral Activity

The antimicrobial and antiviral properties of this compound derivatives are attributed to their ability to disrupt vital cellular processes in pathogenic microorganisms and interfere with viral replication cycles.

Disruption of Essential Cellular Processes in Pathogens

Imidazole derivatives exhibit a broad spectrum of antimicrobial activity by targeting and disrupting fundamental cellular processes in pathogens. A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death.

In bacteria, imidazole-containing compounds can disrupt cell wall synthesis and increase the permeability of the cell membrane, causing leakage of essential cellular contents. Some nitroimidazole derivatives, for instance, are converted into radical anions within anaerobic bacteria, which then damage DNA and other macromolecules, leading to cell death. These mechanisms highlight the ability of imidazole derivatives to interfere with processes that are essential for the survival and proliferation of pathogenic microorganisms.

| Mechanism of Action | Pathogen Type | Cellular Target/Process |

| Inhibition of ergosterol biosynthesis | Fungi | Lanosterol 14α-demethylase |

| Disruption of cell membrane integrity | Fungi, Bacteria | Cell membrane |

| Disruption of cell wall synthesis | Bacteria | Cell wall |

| DNA damage via radical anion formation | Anaerobic Bacteria | DNA and other macromolecules |

Prodrug Activation and Reactive Species Formation in Nitro-derivatives

Nitro-derivatives of this compound often function as prodrugs, which are inactive compounds that are metabolically activated in the body to exert their therapeutic effects. A key feature of these nitro-derivatives is their activation under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors and anaerobic bacterial infections. nih.govnih.gov

The activation process is initiated by the enzymatic reduction of the nitro group. researchgate.net This one-electron reduction, often facilitated by cellular reductases, transforms the nitroimidazole into a radical anion. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the original nitro compound, a futile cycle that limits its toxicity in normal, well-oxygenated tissues. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of highly reactive species, such as nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species. nih.govnih.gov

These reactive species are cytotoxic and are responsible for the therapeutic effects of these compounds. They can interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govresearchgate.net The 2-nitroimidazole (B3424786) moiety is a particularly common and effective "trigger" in this hypoxia-activated prodrug strategy due to its favorable electrochemical properties. nih.gov For instance, the investigational drug evofosfamide (B1684547) is a 2-nitroimidazole-based prodrug that, upon activation in hypoxic environments, releases a DNA-crosslinking agent. nih.gov This targeted activation mechanism makes nitro-imidazole derivatives a promising strategy for developing selective therapies against cancer and anaerobic infections.

Broad-Spectrum Efficacy Against Bacterial and Viral Strains

Derivatives of this compound have demonstrated significant antimicrobial activity against a wide array of bacterial and viral pathogens. Their efficacy stems from various mechanisms of action that interfere with microbial growth and replication.

Antibacterial Activity:

Imidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. spast.org The antimicrobial properties of these compounds are often attributed to the ability of the imidazole ring to interact with essential microbial enzymes and proteins. researchgate.net Some 5-nitroimidazole derivatives have been reported to be effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency. nih.gov For example, certain hybrids of 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) have displayed notable antibacterial activity against E. coli and P. aeruginosa. nih.gov

Below is a table summarizing the antibacterial activity of selected imidazole derivatives from a research study.

| Compound | Bacterial Strain | MIC (µg/mL) |

| HL1 | Staphylococcus aureus | 625 |

| HL1 | MRSA | 1250 |

| HL2 | Staphylococcus aureus | 625 |

| HL2 | MRSA | 625 |

Antiviral Activity:

The antiviral potential of imidazole derivatives is also well-documented, with activity reported against a diverse range of viruses, including both RNA and DNA viruses. nih.gov For instance, certain 1H-1,2,3-triazole-4-carboxamide derivatives have been shown to inhibit the replication of various influenza A virus strains, including resistant strains. researchgate.net Additionally, some benzimidazole (B57391) derivatives have demonstrated inhibitory activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV). nih.gov The mechanism of antiviral action can vary, with some compounds targeting viral enzymes like proteases or polymerases, while others may interfere with viral entry or replication processes. nih.gov For example, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives were synthesized and screened for their activity against YFV and ZIKV. nih.gov

Anticancer Mechanisms and Cellular Pathways

The anticancer properties of this compound and its derivatives are attributed to their ability to interfere with multiple cellular processes that are critical for tumor growth and survival. These mechanisms include the induction of cell cycle arrest and apoptosis, inhibition of key signaling pathways, and modulation of the tumor microenvironment.

Induction of Antiproliferative Effects and Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation. Many imidazole and benzimidazole derivatives have been shown to exert potent antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. rsc.orgnih.gov Cell cycle arrest prevents cancer cells from progressing through the different phases of cell division, ultimately leading to a halt in their growth.

The specific phase of the cell cycle at which arrest occurs can vary depending on the chemical structure of the compound and the type of cancer cell. For example, some benzimidazole derivatives have been found to cause cell cycle arrest at the G2/M phase, which is the transition phase between the second growth phase and mitosis. acs.org Other derivatives have been reported to induce arrest in the G1 phase, preventing the cells from entering the DNA synthesis (S) phase. chiba-u.jp

A study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, demonstrated that it blocked the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov Similarly, other benzimidazole-based compounds have been shown to arrest the cell cycle in the G1 and G2 phases in lung carcinoma cells and in the G1 and S phases in breast cancer cells. mdpi.com

Table of Cell Cycle Arrest Induced by Benzimidazole Derivatives in Different Cancer Cell Lines

| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest |

| RDS 60 | HNSCC | G2/M |

| Compound 10 | A549 (Lung) | G1 and G2 |

| Compound 13 | A549 (Lung) | G1 |

| Compound 10 | MDA-MB-231 (Breast) | S and G2 |

| Compound 13 | MDA-MB-231 (Breast) | G1 and S |

Mechanistic Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Several derivatives of this compound have been shown to be potent inducers of apoptosis. rsc.orgnih.gov

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Research on the benzimidazole derivative RDS 60 in HNSCC cell lines revealed that it induces apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway. Furthermore, the treatment with RDS 60 led to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-mediated apoptosis. nih.gov

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) Activity

Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic conditions. researchgate.net Under low oxygen levels, HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor progression and resistance to therapy. nih.gov Therefore, inhibiting HIF-1α activity is a promising strategy for cancer treatment.

Certain benzimidazole analogues have been identified as potent inhibitors of HIF-1α. researchgate.net For example, a novel benzimidazole analogue, designated as AC1-004, was found to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cell lines, including colorectal, breast, and liver cancer cells. researchgate.net This inhibition of HIF-1α accumulation subsequently leads to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), which is a key promoter of angiogenesis. researchgate.net Another HIF-1α inhibitor, IDF-11774, has been shown to promote the degradation of HIF-1α, thereby suppressing cancer progression. mdpi.com

Modulation of Key Signaling Pathways in Cell Proliferation and Apoptosis

The growth and survival of cancer cells are driven by the dysregulation of various intracellular signaling pathways. Key among these are the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and the mitogen-activated protein kinase (MAPK) pathways, which are frequently overactivated in many types of cancer. nih.govresearchgate.net These pathways regulate a multitude of cellular processes, including cell proliferation, survival, and apoptosis. cellsignal.commdpi.com

Some benzimidazole derivatives have been shown to exert their anticancer effects by modulating these critical signaling pathways. For instance, one study found that a benzimidazole derivative could interfere with the AKT/mTOR and RAS/Raf/MEK/ERK (a MAPK pathway) signaling cascades in gastric cancer cell lines. acs.org By inhibiting these pathways, such compounds can effectively block the signals that promote cancer cell growth and survival. The PI3K/Akt pathway, in particular, is a major regulator of cell survival by inhibiting apoptosis. nih.gov Therefore, the inhibition of this pathway by imidazole derivatives can sensitize cancer cells to apoptotic stimuli. The ability of these compounds to modulate multiple signaling pathways highlights their potential as multi-targeted anticancer agents.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Comprehensive SAR Analyses of 1H-Imidazole-2-carboxamide Derivatives across Biological Targets

Structure-activity relationship (SAR) studies of this compound derivatives have uncovered key structural features that govern their interaction with diverse biological targets, including enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), α-glucosidase, and metallo-β-lactamases (MBLs).

For inhibitors of PARP-1, a crucial enzyme in DNA repair, SAR studies on related 1H-benzo[d]imidazole-4-carboxamide derivatives have shown that introducing five or six-membered N-heterocyclic moieties at the 2-position of the benzimidazole (B57391) ring is critical for potency. These modifications led to inhibitors with IC50 values in the nanomolar range. nih.gov The carboxamide group at the 4-position of the benzimidazole ring plays a vital role in binding to the enzyme's active site.

In the context of α-glucosidase inhibitors, which are relevant for managing type 2 diabetes, a series of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids were synthesized and evaluated. The SAR analysis revealed that the nature and position of substituents on the N-phenylacetamide moiety significantly impact inhibitory activity. For instance, a methyl group at the meta-position of the phenyl ring (compound 8c ) resulted in the most potent inhibitor in the series, with an IC50 value of 49.0 ± 0.4 µM, far exceeding the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov

Table 1: SAR of Benzo[d]imidazole-amide Hybrids as α-Glucosidase Inhibitors nih.gov

| Compound | Substituent (R) on N-phenylacetamide | IC50 (µM) |

| 8a | H | 165.2 ± 1.5 |

| 8b | 2-CH3 | 89.1 ± 0.9 |

| 8c | 3-CH3 | 49.0 ± 0.4 |

| 8d | 4-CH3 | 124.5 ± 1.2 |

| 8e | 4-F | 101.7 ± 1.0 |

| 8f | 4-Cl | 225.4 ± 2.1 |

| Acarbose | Standard | 750.0 |

Furthermore, in the development of inhibitors for VIM-type metallo-β-lactamases, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives (a closely related scaffold) highlighted the importance of substituents at the N-1 position of the imidazole (B134444) ring. nih.gov Appropriate substitutions at this position were found to engage with flexible loops in the enzyme's active site, leading to potent inhibition. nih.gov General reviews on imidazole derivatives confirm that substitution at the N-1 position significantly impacts metabolic stability and pharmacokinetic properties, while modifications at positions 2, 4, and 5 tend to influence receptor binding, lipophilicity, and electronic properties. jopir.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazole derivatives, both 2D and 3D-QSAR studies have been successfully employed to guide the design of more potent molecules.

For instance, a 2D-QSAR study on a series of 26 imidazole derivatives as heme oxygenase inhibitors yielded a statistically significant model with a squared correlation coefficient (r²) of 0.8487 and a cross-validated r² (q²) of 0.6553, indicating good predictive power. researchgate.net Similarly, a 2D-QSAR model developed for 4-phenoxypyridine (B1584201) derivatives containing an imidazole-4-carboxamide moiety as antitumor agents showed a determination coefficient (R²) of 0.77 and a cross-validation coefficient (Q²) of 0.62.

In the realm of 3D-QSAR, studies on benzimidazole carboxamide-based PARP-1 inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provided deeper insights into the structural requirements for potent inhibition. nih.gov The CoMFA model produced an r² of 0.913 and a q² of 0.743, while the CoMSIA model yielded an r² of 0.869 and a q² of 0.734. nih.gov Such models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity, thereby serving as a predictive tool for designing new compounds. nih.gov

Table 2: Summary of QSAR Studies on Imidazole and Benzimidazole Carboxamide Derivatives

| Target/Activity | QSAR Model | r² (Correlation) | q² (Cross-validation) | Reference |

| Heme Oxygenase Inhibition | 2D-QSAR (PLSR) | 0.8487 | 0.6553 | researchgate.net |

| Antitumor Activity | 2D-QSAR (MLR) | 0.77 | 0.62 | |

| PARP-1 Inhibition | 3D-QSAR (CoMFA) | 0.913 | 0.743 | nih.gov |

| PARP-1 Inhibition | 3D-QSAR (CoMSIA) | 0.869 | 0.734 | nih.gov |

| Anti-leishmanial Activity | 2D-QSAR | 0.8447 | 0.6799 | ajchem-a.com |

Influence of Substituent Effects on Biological Potency, Selectivity, and Efficacy

The electronic and steric properties of substituents on the this compound scaffold profoundly influence biological outcomes. The distribution of electron density within the imidazole ring is a key factor in its binding interactions with biological targets. jopir.in

Electronic Effects: The addition of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can dramatically alter a molecule's potency. For example, studies have shown that EWGs at position 2 of the imidazole ring often enhance antimicrobial activity, whereas EDGs may improve anti-inflammatory properties. jopir.in In the case of larvicidal benzamide (B126) derivatives, the electronic nature of substituents on the aniline (B41778) portion was found to impact activity, though steric factors were also significant. mdpi.com

Steric Effects: The size and spatial arrangement of substituents are critical. In the development of α-glucosidase inhibitors, the position of a methyl group on the phenyl ring was a deciding factor for potency, with the 3-methyl derivative being the most active. nih.gov This suggests a specific steric requirement within the enzyme's binding pocket. Conversely, for certain insecticidal compounds, it was concluded that less steric bulk attached to the aniline moiety may reduce hindrance when binding to the target receptor, thereby increasing activity. mdpi.com

These substituent effects are leveraged in rational drug design to fine-tune a compound's properties, enhancing its potency against the desired target while potentially reducing off-target effects to improve selectivity.

Rational Design and Optimization Strategies for Enhanced Biological Activity

Rational design combines the knowledge gained from SAR and QSAR studies to methodically optimize lead compounds. This involves identifying essential structural motifs and modifying the molecule to improve its drug-like properties.

A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. dovepress.com For derivatives of this compound, the core imidazole ring and the carboxamide group frequently constitute the primary pharmacophore, acting as key hydrogen bond donors and acceptors.

In the design of VIM-type metallo-β-lactamase inhibitors, the 1H-imidazole-2-carboxylic acid moiety was identified as a critical "anchor pharmacophore" that chelates the zinc ions in the enzyme's active site. nih.gov Optimization efforts then focused on adding substituents to this core that could form additional favorable interactions with the protein, thereby enhancing binding affinity and inhibitory potency. nih.gov The process of pharmacophore modeling can be used to screen large virtual libraries to identify novel molecules that possess the required features for biological activity. dovepress.com

A compound's therapeutic potential is highly dependent on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A common challenge in drug development is poor metabolic stability, leading to rapid clearance from the body. nih.gov

Several strategies are employed to enhance the metabolic stability of imidazole-based compounds:

Metabolic Site Blocking: The N-1 position of the imidazole ring is often susceptible to metabolic modification. jopir.in Introducing substituents at this position can block metabolic enzymes.

Fluorine Substitution: Replacing hydrogen atoms with fluorine at metabolically vulnerable positions is a widely used strategy. The strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s. For example, single-site fluorination at the 4-position of a 2-phenyl-1H-benzo[d]imidazole scaffold was shown to enhance metabolic stability without negatively impacting receptor binding. acs.org

Deuterium (B1214612) Substitution: Replacing metabolically labile hydrogens with deuterium can slow the rate of metabolism due to the kinetic isotope effect, thereby increasing the drug's half-life. nih.govresearchgate.net

Structural Modification: Other approaches include cyclization or altering ring sizes to protect susceptible parts of the molecule from metabolic attack. nih.govresearchgate.net

These optimization strategies are essential for converting a biologically active compound into a drug with a suitable pharmacokinetic profile for therapeutic use. nih.gov

In Silico Approaches in SAR Derivation

In silico (computational) methods are indispensable tools in modern drug discovery for deriving and interpreting SAR. Molecular docking, molecular dynamics (MD) simulations, and ADME predictions are routinely used to complement experimental studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on imidazole derivatives have been used to elucidate binding modes and rationalize observed activities. For instance, docking of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives into the p38 MAP kinase protein helped identify key interactions and correlate docking scores with anti-inflammatory activity. acs.org Similarly, docking of benzimidazole carboxamide derivatives into the PARP-1 active site was crucial for developing robust 3D-QSAR models. nih.gov These studies often identify specific hydrogen bonds and hydrophobic interactions, such as those observed between imidazole-thiazole hybrids and amino acid residues like LYS 745 and MET 793 in the 6LUD protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability. For imidazole derivatives designed as sirtuin inhibitors, MD simulations confirmed the stability of the ligand-protein binding predicted by docking. frontiersin.orgpreprints.org

ADME Prediction: Computational tools are also used to predict the ADME properties of designed compounds. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the design process, allowing for modifications to improve the pharmacokinetic profile. acs.orgfrontiersin.org

These in silico approaches accelerate the drug design cycle by allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Applications of 1h Imidazole 2 Carboxamide in Advanced Research Technologies

DNA Sequencing by Recognition Tunneling utilizing 1H-Imidazole-2-carboxamide as a Universal Reader

A groundbreaking application of this compound is in the field of DNA sequencing, specifically in a technique known as recognition tunneling. This method aims to identify individual nucleobases in a single strand of DNA by measuring the quantum tunneling current as the DNA passes through a nanoscale gap. In this context, this compound functions as a "universal reader," a molecule capable of recognizing all four DNA bases (adenine, guanine, cytosine, and thymine) and generating a distinct electronic signal for each.

The primary requirements for such a universal reader are the ability to form non-covalent complexes with each DNA base and to produce a unique electronic signature under an electrical bias. nih.gov this compound was specifically designed to meet these criteria, primarily through its capacity for hydrogen bonding. nih.gov

Integration with Solid-State Nanopores and Electrochemical Platforms

To function as a DNA sequencing device, the this compound reader molecule is integrated into an electrochemical platform, typically involving solid-state nanopores. A derivative, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, has been synthesized to facilitate this integration. researchgate.net The mercaptoethyl group acts as an anchor, allowing the molecule to be tethered to metal electrodes, often made of gold or palladium, which are positioned on either side of a nanopore. researchgate.netrsc.org

These functionalized electrodes are embedded within a solid-state nanopore, a tiny hole in a solid membrane, through which a single strand of DNA can be threaded. nih.gov As a nucleobase on the DNA strand enters the tunnel junction between the electrodes, it is transiently trapped by the this compound reader molecules. researchgate.netnih.gov This interaction forms a molecular bridge, completing an electrical circuit and allowing a tunneling current to flow. nih.gov The use of solid-state nanopores offers advantages in terms of mechanical robustness, tunable pore size, and stability. taylorfrancis.comrsc.org

Generation and Interpretation of Recognition-Tunneling Signals for Nucleobase Identification

The trapping of a nucleobase by the this compound reader molecules generates surprisingly large and characteristic recognition-tunneling signals. nih.gov These signals manifest as stochastic spikes in the tunneling current, which are broadly distributed but contain sufficient information to distinguish between the different DNA bases. nih.gov The interaction between the reader and the nucleobase is based on the formation of specific hydrogen bonding patterns, which are unique for each of the four bases. nih.govnih.gov

The identification of the nucleobase is achieved by analyzing the features of these current spikes. Each base produces a recognizable burst of signals, and the duration of this burst is controlled by the speed at which the DNA is moved through the nanopore. nih.gov Despite the stochastic nature of the signals, an optimized multiparameter fit can be used for base calling from a single signal peak with an accuracy that can exceed 80%. nih.gov When multiple spikes in a signal cluster are analyzed, the accuracy can be increased to 95%. nih.gov Machine learning algorithms, such as support vector machines (SVM), have been employed to classify the complex tunneling current data and improve the accuracy of nucleobase identification. rsc.org

The interaction strength between this compound and the naturally occurring nucleosides has been studied using NMR titration, showing a binding tendency in the order of dG > dC >> dT > dA. nih.govresearchgate.net This differential interaction contributes to the distinct electronic signatures observed for each base.

Development of Advanced Biosensors and Chemosensors

The imidazole (B134444) moiety is a well-established component in the design of chemosensors due to its excellent fluorogenic and chromogenic properties, as well as its strong metal-binding affinity. unigoa.ac.inrsc.org While research into fluorescent chemosensors has explored a variety of imidazole derivatives, the specific application of this compound in this area is an emerging field of investigation.

Fluorescent Sensing Applications, including Metal Ion Detection (e.g., Mercury(II))

Fluorescent chemosensors are designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. researchgate.net Imidazole-based fluorescent sensors have shown particular promise for the detection of heavy metal ions like mercury(II) (Hg²⁺), which is a significant environmental and health hazard. rsc.orgnih.gov The detection mechanism often involves the coordination of the metal ion with the imidazole nitrogen, leading to a modulation of the fluorophore's electronic structure and a subsequent change in fluorescence intensity (either quenching or enhancement). rsc.org

While numerous studies have demonstrated the efficacy of various imidazole derivatives as fluorescent sensors for mercury(II) and other metal ions, rsc.orgresearchgate.net specific research detailing the use of this compound for this purpose is still developing. However, the fundamental coordination chemistry of the imidazole ring suggests its potential for such applications.

Design of Ligands for Selective Metal Ion Coordination in Sensing Systems

The design of ligands with high selectivity for a particular metal ion is crucial for the development of effective chemosensors. The imidazole ring, with its nitrogen donor atoms, is a versatile building block for constructing such ligands. unigoa.ac.in The carboxamide group in this compound can also participate in metal coordination, potentially enhancing both the binding affinity and selectivity for specific metal ions.

Advanced Materials and Complexes for Specific Functional Outputs

The ability of the imidazole ring to coordinate with a wide range of metal ions makes it a valuable component in the synthesis of advanced materials with specific functional outputs. These materials include coordination polymers and metal-organic frameworks (MOFs). While the exploration of this compound in this domain is in its early stages, the broader field of imidazole-based materials provides a strong indication of its potential.

Transition metal complexes of 1H-imidazole have been synthesized and characterized, demonstrating the coordination of the imidazole nitrogen to metal centers such as Cr³⁺, Co²⁺, and Zn²⁺. These complexes can exhibit interesting electrochemical and biological properties. The functional groups on the this compound, namely the imidazole ring and the carboxamide group, offer multiple coordination sites, making it a potentially versatile ligand for the construction of more complex and functional materials.

For instance, a copper-imidazole-2-carboxaldehyde complex has been shown to exhibit oxidase-like activity, highlighting the potential for creating functional materials with catalytic properties. nih.gov While this study used a closely related aldehyde derivative, it underscores the potential of incorporating the imidazole-2-carboxamide moiety into functional materials. The development of advanced functional materials based on this compound is an active area of research with potential applications in catalysis, sensing, and beyond. wiley.com

Ruthenium Nitrosyl Complexes for Light-Controlled Nitric Oxide Delivery

The development of molecules that can deliver nitric oxide (NO) upon illumination with light is a significant area of research, particularly for applications in photodynamic therapy (PDT). channeli.in Ruthenium nitrosyl complexes have emerged as promising candidates for this purpose. nih.govnih.gov These complexes are typically substitutionally inert in the dark but can release NO when exposed to light, a property that allows for the precise spatial and temporal control of NO delivery to a biological target. nih.gov

The core principle behind their function is the light-induced cleavage of the Ru-NO bond. nih.gov While many ruthenium complexes are sensitive to light, the nitrosyl variants are specifically designed to release NO. nih.gov This photorelease can be triggered by UV or visible light, with a significant research focus on developing complexes sensitive to visible light (λ ≥ 450 nm) to avoid the harmful effects of UV radiation on cellular targets. channeli.in

Research has explored various ruthenium nitrosyl complexes, demonstrating that their stability and NO-releasing properties can be tuned by the other ligands attached to the ruthenium center. For instance, the synthesis of new mono- and polynuclear ruthenium nitrosyl complexes is advancing the field of NO generation for diverse applications. nih.gov Upon light irradiation, these complexes can undergo photoinduced linkage isomerization, forming transient states that precede the dissociation of the NO molecule. nih.gov The efficiency of NO release and the wavelength of light required can be modulated by the ligand design. For example, bimetallic ruthenium nitrosyl complexes have been developed that exhibit enhanced two-photon absorption properties, making them suitable for TPA-based drug delivery within the therapeutic window of biological tissues. albany.edu